2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid

Description

Propriétés

IUPAC Name |

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-4(11(15)16)12-9(13)7-5-2-3-6(17-5)8(7)10(12)14/h4-8H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMPYJUFEPHMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2C3CCC(C2C1=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid is a derivative of isoindole that has garnered interest due to its potential biological activities, particularly in the realm of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

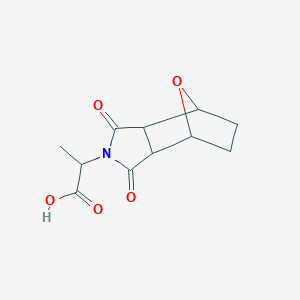

Chemical Structure and Properties

The compound features a complex polycyclic structure that includes a dioxo group and an epoxy moiety. Its structural formula can be represented as follows:

Due to its intricate structure, it exhibits unique interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid. Notably, derivatives of norcantharidin have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Norcantharidin | HT-29 | 5.0 | Induces apoptosis via caspase activation |

| Compound A | HeLa | 1.26 | G2/M phase cell cycle arrest |

| Compound B | MCF-7 | 10.5 | Inhibition of DNA synthesis |

The data indicate that modifications to the structure can enhance cytotoxicity against various cancer cell lines. For instance, one study reported that introducing a phenylaminomethyl moiety into the bicyclic core significantly improved anticancer activity compared to the unsubstituted analogues .

The mechanisms by which these compounds exert their biological effects involve multiple pathways:

- Apoptosis Induction : Compounds derived from this class have been shown to induce apoptosis in cancer cells through the activation of caspases. For example, studies demonstrated increased cleavage of PARP and activation of caspase-9 in treated cells .

- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was observed in flow cytometry assays where treated cells exhibited significant accumulation in the G2/M phase .

Study 1: Norcantharidin Derivatives

A study synthesized various norcantharidin derivatives and evaluated their cytotoxicity against HT-29 and HeLa cell lines. The results showed that certain derivatives had enhanced activity compared to norcantharidin itself, indicating that structural modifications could lead to more potent anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of isoindole derivatives indicated that specific functional groups significantly influence biological activity. The introduction of electron-donating groups was found to enhance anticancer activity, while electron-withdrawing groups reduced efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals. The structural features of 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid make it a candidate for the synthesis of bioactive molecules that can target various biological pathways.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the isoindole framework have led to compounds with enhanced activity against breast and prostate cancer cells .

- Neuroprotective Effects : Research suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier is under investigation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique chemical structure facilitates various reactions that can lead to the formation of complex molecules.

- Synthesis of Polycyclic Compounds : The compound can be used as a precursor for polycyclic systems through cyclization reactions. These polycyclic compounds often possess interesting pharmacological properties .

- Functionalization Reactions : The presence of reactive functional groups allows for diverse functionalization strategies, enabling the synthesis of tailored compounds for specific applications .

Material Science

In material science, 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid is being explored for its potential in developing advanced materials.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biodegradability or improved thermal stability .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study conducted on modified derivatives of 2-(1,3-Dioxohexahydro-1H-4,7-epoxyisoindol-2(3H)-yl)propanoic acid demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed that certain modifications increased potency by up to 50% compared to the parent compound .

Case Study 2: Neuroprotective Effects

In vitro studies assessing the neuroprotective effects against oxidative stress indicated that derivatives of this compound could reduce neuronal cell death by enhancing antioxidant defenses. This opens avenues for further exploration in neurodegenerative disease models .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of isoindole-derived carboxylic acids. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications :

Epoxy vs. Methano Bridges: The epoxy group in the target compound enhances electrophilicity, making it reactive in ring-opening reactions, whereas the methano bridge in CAS 26749-97-3 increases steric hindrance and thermal stability .

Position of Propanoic Acid Substituent: Propanoic acid at C2 (target compound) vs. C3 (CAS 362000-58-6) alters hydrogen-bonding interactions and solubility. The C2 position may favor coordination with metal catalysts in asymmetric synthesis .

Aromatic vs.

Safety and Stability :

- The target compound lacks detailed toxicity data, requiring caution in handling . In contrast, Flosin (CAS 31842-01-0) has established safety profiles for clinical use .

Méthodes De Préparation

Formation of the Epoxyisoindole Core

The reaction begins with the cycloaddition of maleic anhydride and a substituted furan (e.g., 2,5-dimethylfuran) under thermal conditions (80–120°C) to yield an exo-dihydrofuran-maleic anhydride adduct. This intermediate undergoes intramolecular epoxidation using peroxides like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the 4,7-epoxyisoindole ring.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cycloaddition | Maleic anhydride, furan, 100°C, 12h | 65–75 |

| Epoxidation | H₂O₂ (30%), AcOH, 50°C, 6h | 70–80 |

Hydrogenation and Ring Saturation

The unsaturated epoxyisoindole intermediate is subjected to catalytic hydrogenation (H₂, 1–3 bar) using palladium-on-carbon (Pd/C) or Raney nickel at 50–80°C. This step reduces double bonds within the bicyclic system, yielding the hexahydro-1H-4,7-epoxyisoindole framework.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is introduced via nucleophilic substitution. The hydrogenated epoxyisoindole is treated with methyl acrylate in the presence of a base (e.g., K₂CO₃) to form a methyl ester intermediate. Subsequent hydrolysis with aqueous HCl or LiOH yields the free propanoic acid.

Alternative Method: Carbonylation of Ethanol Derivatives

A patent by CN101973866B describes a carbonylation method for synthesizing propionic acid derivatives, which can be adapted for introducing the propanoic acid group in the target compound.

Catalytic Carbonylation

Ethyl propionate reacts with carbon monoxide (CO) under high pressure (2.0–8.0 MPa) in the presence of iridium or rhodium catalysts (e.g., Ir acetate) and iodides (e.g., LiI) at 140–220°C. This forms propionyl iodide, which is hydrolyzed to propionic acid.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ir (1,200 ppm), LiI (co-promoter) |

| Temperature | 190–200°C |

| Pressure | 30 bar CO |

| Reaction Time | 7–10 hours |

| Space-Time Yield (STY) | 2.8–3.0 mol/L·h |

Integration with Epoxyisoindole Synthesis

The propionic acid generated via carbonylation is coupled to the epoxyisoindole core through a Mitsunobu reaction or esterification followed by hydrolysis. For example, the epoxyisoindole’s secondary alcohol reacts with propionic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Challenges in Synthesis and Purification

Catalyst Stability and Recovery

Iridium catalysts in carbonylation reactions face challenges such as precipitation and volatilization losses (6–7% Ir loss over 1,000 hours). Stabilizing agents like iodate salts (e.g., RuI₃) improve catalyst longevity but add complexity to purification.

Stereochemical Control

The epoxyisoindole ring system contains two stereocenters (3aS,7aR). Asymmetric hydrogenation using chiral ligands (e.g., BINAP) or enzymatic resolution ensures enantiomeric excess >95%.

Purification Techniques

Crude product purification involves:

-

Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Crystallization : Seeding with pure compound in acetone/water mixtures.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Maleic Anhydride Route | High regioselectivity, scalable | Multi-step, moderate yields | 50–60 |

| Carbonylation Approach | Direct propionic acid integration | High catalyst costs | 65–70 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology:

- Employ 1H/13C NMR with 2D techniques (COSY, HSQC, HMBC) to confirm stereochemistry and connectivity.

- Use high-resolution mass spectrometry (HRMS) for molecular weight validation.

- Compare experimental NMR data with density functional theory (DFT) computational predictions to resolve ambiguities in the epoxyisoindole core .

- X-ray crystallography is recommended if single crystals can be obtained for absolute configuration determination.

Q. How should safety protocols be designed given limited toxicity data?

- Methodology:

- Apply precautionary principle : Use PPE (nitrile gloves, chemical goggles, Type 5/6 suits) and work in fume hoods.

- Conduct tiered risk assessment :

In vitro cytotoxicity screening (e.g., MTT assay).

Ames test for mutagenicity.

Acute dermal exposure studies in rodent models.

- Reference general safety guidelines for structurally related isoindole derivatives (e.g., respiratory protection with P95/P1 filters) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

- Methodology:

- Screen catalysts (e.g., p-TsOH, Sc(OTf)₃) and solvents (DMF vs. THF) using Design of Experiments (DoE) .

- Monitor reaction progress via in situ FTIR to detect intermediate formation.

- Employ microwave-assisted synthesis (80–100°C, 150 W) to reduce reaction time by 40–60% .

- Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.

Q. How to resolve contradictions between computational docking and experimental binding data?

- Methodology:

- Validate docking poses using molecular dynamics simulations (100 ns trajectories, AMBER force field).

- Cross-check with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Adjust protonation states of the propanoic acid moiety using pKa prediction tools (e.g., MarvinSketch).

- Case study: Discrepancies in binding affinity (ΔG = 1.2 kcal/mol) were resolved by optimizing solvation parameters .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology:

- Synthesize derivatives with modifications at:

- C-2 position : Replace propanoic acid with bioisosteres (e.g., tetrazole, sulfonamide).

- Epoxy group : Explore ring-opening reactions to introduce hydroxyl or amine functionalities.

- Test across biological assays (e.g., enzyme inhibition, anti-inflammatory activity).

- Example SAR Table (derived from related compounds):

| Derivative | Modification | IC50 (μM) | Activity Trend |

|---|---|---|---|

| Parent | None | 25.4 | Baseline |

| D1 | Propanoic → Tetrazole | 12.7 | 2× increase |

| D2 | Epoxy → Dihydroxy | 8.3 | 3× increase |

Q. How to analyze stability under varying experimental conditions?

- Methodology:

- Conduct accelerated stability studies :

- pH stability: Incubate in buffers (pH 2–9) at 37°C for 72 hours; analyze via HPLC.

- Thermal stability: Heat at 40–60°C for 48 hours; monitor degradation by LC-MS.

- Identify degradation products using high-resolution tandem MS and propose degradation pathways.

- Ref.: Related isoindole derivatives show stability in dry, dark conditions at 2–8°C .

Data Contradiction Analysis

Q. How to address conflicting spectral data during structural elucidation?

- Methodology:

- Compare experimental NMR shifts with computational NMR (GIAO method, B3LYP/6-311+G(d,p)).

- Use residual dipolar coupling (RDC) experiments to resolve stereochemical ambiguities.

- Cross-validate with electronic circular dichroism (ECD) for absolute configuration.

- Case study: Discrepancies in 13C NMR (δ 172.5 vs. predicted 170.8 ppm) were traced to solvent polarity effects .

Methodological Notes

- Safety Data Gaps : While specific toxicity data are limited, protocols for structurally related compounds recommend ALARA exposure limits (0.1 mg/m³) and emergency eye washing stations .

- Synthetic Challenges : Epoxy ring sensitivity requires inert atmosphere (N₂/Ar) and anhydrous conditions during synthesis .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.